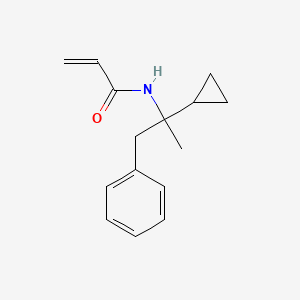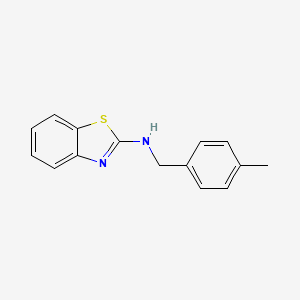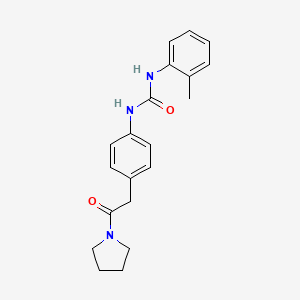![molecular formula C26H33N3O3 B2617428 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018128-58-9](/img/structure/B2617428.png)
1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It has a molecular formula of C26H33N3O3 and a molecular weight of 435.56812. This compound is not intended for human or veterinary use and is typically used for research purposes12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized starting from commercially available materials3. The synthesis process usually involves several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group3.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzimidazole ring and a pyrrolidinone ring, both of which are common structures in organic chemistry. The benzimidazole ring is substituted with a tert-butyl group and a complex propyl group, which includes a dimethylphenoxy group and a hydroxy group12.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds often undergo reactions such as formylation, reduction, and protection of the hydroxy group3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, based on its molecular structure, we can infer that it is likely to have the properties common to similar organic compounds, such as being solid at room temperature, having a specific melting and boiling point, and being soluble in common organic solvents.Wissenschaftliche Forschungsanwendungen
Pyrrolidinone Derivatives and Chemical Synthesis
1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is structurally related to the family of pyrrolidinones. Studies on similar compounds reveal insights into their chemical behaviors and applications. For instance, the thermal decomposition of tert-butyl-containing compounds under flash vacuum thermolysis conditions can yield diverse N-heterocycles, highlighting the potential of these structures in synthetic chemistry (Vu et al., 2013)(Vu et al., 2013).
Medicinal Chemistry and Anticancer Research
Compounds structurally related to 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one have shown significant potential in medicinal chemistry. For example, N-heterocyclic carbene complexes with palladium, gold, and silver have demonstrated potent anticancer activity (Ray et al., 2007)(Ray et al., 2007). This suggests that related structures could be explored for their therapeutic applications.
Protective Agents in Organic Chemistry
The chemical structure of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suggests its potential use as a protective group in organic synthesis. Corey and Venkateswarlu (1972) described the development of chemical agents like dimethyl-tert-butylsilyl for protecting hydroxyl groups, illustrating the relevance of tert-butyl derivatives in synthetic applications (Corey & Venkateswarlu, 1972).
Applications in Material Science
The incorporation of tert-butyl groups in polymers has been shown to influence their properties significantly. For example, new polyimides with tert-butyl side groups demonstrated low dielectric constants and high organosolubility, potentially making them useful in electronic applications (Chern & Tsai, 2008)(Chern & Tsai, 2008). This suggests that 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one could find applications in the field of material science.
Environmental and Toxicological Studies
In environmental and toxicological research, tert-butyl derivatives have been assessed for their effects. For instance, the genotoxic effects of methyl-tert-butyl ether to human lymphocytes were studied using the comet assay (Chen et al., 2008)(Chen et al., 2008). Such studies are crucial in understanding the environmental and health impacts of these compounds.
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential applications in various fields. However, without more specific information, it’s difficult to predict exact future directions.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c1-17-10-11-21(12-18(17)2)32-16-20(30)15-28-23-9-7-6-8-22(23)27-25(28)19-13-24(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJSPNIEJPIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

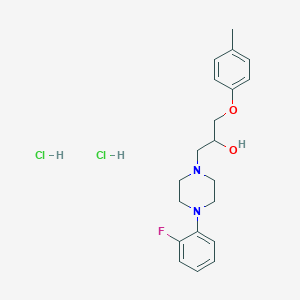
![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)
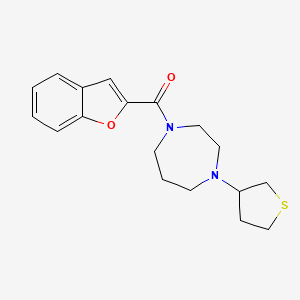
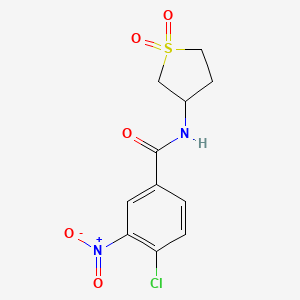
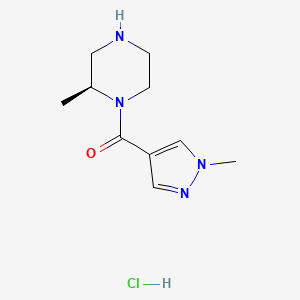
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)
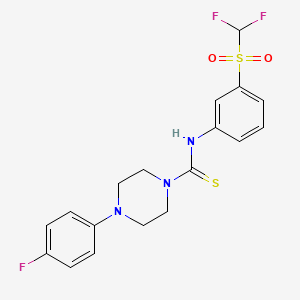
![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
